Introduction: The Significance of the Indazole Scaffold
Introduction: The Significance of the Indazole Scaffold
An In-Depth Technical Guide to 4-Acetyl-2-methyl-2H-indazole: Properties, Synthesis, and Applications
Indazoles are bicyclic heteroaromatic compounds that have garnered immense interest in medicinal chemistry and materials science.[1] This privileged scaffold, consisting of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: the more thermodynamically stable 1H-indazole and the less common 2H-indazole.[1][2] The unique electronic properties and structural rigidity of the indazole nucleus make it a key pharmacophore in numerous clinically approved drugs, including the anti-cancer agents pazopanib and niraparib, and the antiemetic granisetron.[3] These compounds demonstrate a vast spectrum of biological activities, functioning as potent kinase inhibitors, anti-inflammatory agents, and antiprotozoals.[4][5]
Within this important class of molecules, 4-Acetyl-2-methyl-2H-indazole (CAS No. 1159511-27-9) emerges as a particularly valuable synthetic intermediate. The 2-methyl substitution locks the tautomeric form, providing a stable and predictable core, while the acetyl group at the 4-position serves as a versatile chemical handle for further molecular elaboration. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this key building block.
Physicochemical and Structural Properties
4-Acetyl-2-methyl-2H-indazole is a solid compound at room temperature.[6] Its fundamental properties are summarized in the table below. Specific experimental data such as melting point and solubility are not widely reported in publicly available literature, which is common for specialized chemical building blocks.
| Property | Value | Source(s) |
| CAS Number | 1159511-27-9 | [6] |
| Molecular Formula | C₁₀H₁₀N₂O | [6] |
| Molecular Weight | 174.20 g/mol | [6] |
| Synonyms | 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, 4-Ethanoyl-2-methyl-2H-indazole | [6] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [6] |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-methyl group (N-CH₃) would appear as a sharp singlet, likely in the range of δ 3.8-4.2 ppm. The acetyl methyl group (CO-CH₃) would also be a singlet, shifted slightly downfield to approximately δ 2.6-2.8 ppm. The aromatic region would display three protons corresponding to the indazole ring. Based on the substitution pattern, one would expect a doublet of doublets (or triplet) for H6 and two doublets for H5 and H7, with chemical shifts typically between δ 7.0 and 8.0 ppm.
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¹³C NMR: The carbon NMR spectrum would be characterized by ten distinct signals. The N-methyl carbon is anticipated around δ 35-40 ppm, while the acetyl methyl carbon would be found near δ 25-30 ppm. The carbonyl carbon (C=O) would exhibit a characteristic downfield shift to δ 195-200 ppm. The remaining signals would correspond to the eight carbons of the bicyclic indazole core, with chemical shifts in the aromatic region (δ 110-150 ppm).[9][10]
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, expected in the region of 1670-1690 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the methyl and aromatic groups (around 2900-3100 cm⁻¹) and C=C/C=N stretching vibrations from the aromatic indazole ring (1400-1600 cm⁻¹).
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 174. A prominent fragment would be the [M-15]⁺ peak at m/z = 159, corresponding to the loss of a methyl radical from the acetyl group. Another expected fragmentation would be the loss of the entire acetyl group ([M-43]⁺) at m/z = 131, resulting in the 2-methyl-2H-indazolyl cation.
Synthesis and Mechanistic Considerations
The synthesis of 4-Acetyl-2-methyl-2H-indazole requires a regioselective approach to introduce the acetyl group onto the pre-formed 2-methyl-2H-indazole core. The most direct and logical strategy is a Friedel-Crafts acylation reaction.
Proposed Synthetic Workflow: Friedel-Crafts Acylation
The indazole ring system is an electron-rich heterocycle capable of undergoing electrophilic aromatic substitution.[2] Friedel-Crafts acylation, a classic method for installing acyl groups on aromatic rings, is a suitable choice.[11] The reaction involves activating an acylating agent (e.g., acetyl chloride or acetic anhydride) with a Lewis acid (e.g., AlCl₃, FeCl₃) to generate a highly electrophilic acylium ion, which then attacks the aromatic ring.
The key challenge in this synthesis is controlling the regioselectivity. Acylation of the parent 2H-indazole could potentially occur at several positions on the benzene ring. However, the 4- and 6-positions are often electronically favored. The specific isomer obtained can depend on the reaction conditions and the Lewis acid used.
Caption: Proposed synthetic workflow via Friedel-Crafts acylation.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Reaction Setup
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Cool the suspension to 0 °C in an ice bath. Causality: This exothermic reaction must be cooled to prevent uncontrolled side reactions and degradation of the starting material.
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-
Step 2: Addition of Reagents
-
In a separate flask, dissolve 2-methyl-2H-indazole (1.0 equivalent) in the same anhydrous solvent.
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Add acetyl chloride (1.2 equivalents) to the dropping funnel.
-
Slowly and simultaneously add the 2-methyl-2H-indazole solution and the acetyl chloride to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. Causality: Slow, simultaneous addition ensures the formation of the acylium ion in the presence of the substrate, maximizing the desired reaction rate over potential side reactions.
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-
Step 3: Reaction Progression
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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-
Step 4: Work-up and Isolation
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Causality: This step quenches the reaction by hydrolyzing the Lewis acid and protonating any basic species, facilitating separation.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and filter.
-
-
Step 5: Purification
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate 4-Acetyl-2-methyl-2H-indazole. The separation of potential isomers, such as the 6-acetyl derivative, is critical at this stage.[12]
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Chemical Reactivity and Synthetic Utility
The true value of 4-Acetyl-2-methyl-2H-indazole lies in its potential for chemical diversification. The acetyl group is a versatile functional group that serves as a key branching point for the synthesis of a wide array of derivatives.
Caption: Synthetic utility of the 4-acetyl group for diversification.
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Reduction: The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in esterification or etherification reactions.
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Oxidation: A Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA) can convert the acetyl group into an acetate ester, providing access to 4-hydroxy-2-methyl-2H-indazole derivatives after hydrolysis.
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Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as aldol or Claisen-Schmidt condensations with aldehydes, to generate complex chalcone-like structures.
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Formation of Heterocycles: The ketone can be condensed with reagents like hydrazine or hydroxylamine to form hydrazones and oximes, respectively. These can be starting points for constructing new fused heterocyclic rings.
Applications in Medicinal Chemistry and Drug Discovery
Given the established importance of the indazole scaffold, 4-Acetyl-2-methyl-2H-indazole is a highly attractive starting material for drug discovery programs. Its utility stems from its role as a rigid scaffold upon which diverse pharmacophoric features can be installed via the acetyl handle.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds in the adenine-binding pocket of ATP. The 2-methyl-2H-indazole core is an excellent bioisostere of adenine. The 4-position points towards the solvent-exposed region of the kinase, making it an ideal attachment point for side chains designed to confer potency and selectivity.
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Intermediate for Complex Heterocycles: The derivatization pathways described above allow for the rapid assembly of libraries of related compounds. For example, α-haloketone derivatives can be used in Hantzsch-type reactions to build new thiazole or imidazole rings, creating more complex polycyclic systems with novel biological profiles.
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Fragment-Based Drug Design (FBDD): The molecule itself is a valuable fragment for FBDD screening campaigns. Its size, complexity, and functionality are well-suited for identifying initial low-affinity hits against protein targets, which can then be elaborated into more potent leads.
Conclusion
4-Acetyl-2-methyl-2H-indazole is a strategically important molecule that combines the proven biological relevance of the 2H-indazole core with the synthetic versatility of an acetyl functional group. While detailed physicochemical data remains sparse, its chemical properties can be reliably inferred from established principles and related structures. Its synthesis, achievable through regioselective Friedel-Crafts acylation, provides access to a building block with significant potential. For researchers in medicinal chemistry and drug discovery, this compound represents a valuable starting point for the development of novel therapeutics, enabling the rapid diversification of a privileged scaffold to explore new chemical space and address challenging biological targets.
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